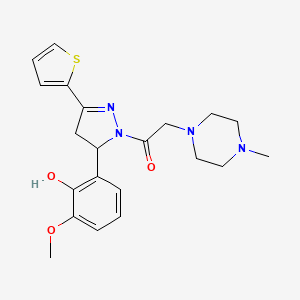![molecular formula C19H28N2O2 B2540823 N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide CAS No. 2305528-84-9](/img/structure/B2540823.png)
N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide, also known as ONO-4059, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. ONO-4059 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of BCR signaling and subsequent apoptosis of malignant B-cells. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib.
Biochemical and Physiological Effects
This compound has been shown to inhibit BCR signaling and subsequent activation of downstream pathways, such as NF-kB and AKT. This leads to apoptosis of malignant B-cells and inhibition of their proliferation. This compound has also been shown to have immunomodulatory effects, such as inhibition of T-cell activation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has several advantages for lab experiments, including its high potency and specificity for BTK, as well as its irreversible binding to the enzyme. However, this compound has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other kinases.
Zukünftige Richtungen
There are several potential future directions for the development of N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide and other BTK inhibitors. These include:
1. Combination therapy with other targeted agents, such as PI3K inhibitors or anti-CD20 antibodies, to enhance the efficacy of BTK inhibition.
2. Development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.
3. Investigation of the role of BTK in other diseases, such as autoimmune disorders and solid tumors.
4. Development of biomarkers to predict response to BTK inhibition and monitor treatment efficacy.
5. Investigation of the mechanisms of resistance to BTK inhibition and development of strategies to overcome resistance.
Synthesemethoden
N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, followed by coupling reactions and subsequent purification steps. The final product is obtained as a white powder with high purity.
Wissenschaftliche Forschungsanwendungen
N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent activity against BTK, leading to inhibition of BCR signaling and subsequent apoptosis of malignant B-cells.
Eigenschaften
IUPAC Name |
N-[4-[[oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-4-19(22)20-17-10-8-16(9-11-17)13-21(15(2)3)14-18-7-5-6-12-23-18/h4,8-11,15,18H,1,5-7,12-14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLCLPQXFQZCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCO1)CC2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide](/img/structure/B2540740.png)
![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)


![2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540749.png)




![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)

![N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2540761.png)